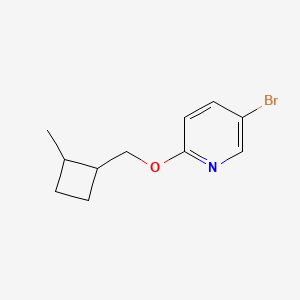
5-Bromo-2-((2-methylcyclobutyl)methoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-((2-methylcyclobutyl)methoxy)pyridine: is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is characterized by the presence of a bromine atom at the 5th position and a 2-methylcyclobutylmethoxy group at the 2nd position of the pyridine ring. This unique structure imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-2-((2-methylcyclobutyl)methoxy)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-5-hydroxypyridine and 2-methylcyclobutylmethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).
Reaction Mechanism: The hydroxyl group of 2-bromo-5-hydroxypyridine is first converted into a leaving group, followed by nucleophilic substitution with 2-methylcyclobutylmethanol to form the desired product.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, may be employed to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions:
5-Bromo-2-((2-methylcyclobutyl)methoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, or cesium carbonate in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed:
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of pyridine N-oxides.
Reduction Reactions: Formation of piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
5-Bromo-2-((2-methylcyclobutyl)methoxy)pyridine serves as a valuable building block in organic synthesis. It is used in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology:
In biological research, this compound is utilized as a ligand in the study of receptor-ligand interactions. It is also employed in the development of bioactive molecules and as a probe in biochemical assays.
Medicine:
The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents. It may be explored for its activity against specific biological targets, such as enzymes or receptors.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique reactivity makes it suitable for various chemical transformations.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-((2-methylcyclobutyl)methoxy)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine atom and the 2-methylcyclobutylmethoxy group can influence the binding affinity and selectivity of the compound towards its target.
Molecular Targets and Pathways:
Enzymes: The compound may act as an inhibitor or activator of specific enzymes, modulating their activity.
Receptors: It may bind to receptors, altering their signaling pathways and physiological responses.
Ion Channels: The compound can interact with ion channels, affecting ion transport and cellular excitability.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-methoxypyridine: This compound shares the bromine substitution at the 5th position but lacks the 2-methylcyclobutylmethoxy group.
2-Methoxy-5-bromopyridine: Similar to 5-Bromo-2-methoxypyridine, this compound also lacks the 2-methylcyclobutylmethoxy group.
5-Bromo-2-(dimethoxymethyl)pyridine: This compound has a dimethoxymethyl group instead of the 2-methylcyclobutylmethoxy group.
Uniqueness:
The presence of the 2-methylcyclobutylmethoxy group in 5-Bromo-2-((2-methylcyclobutyl)methoxy)pyridine imparts unique chemical and physical properties, such as increased steric hindrance and altered electronic distribution. These properties can influence the compound’s reactivity, binding affinity, and selectivity in various applications.
Eigenschaften
Molekularformel |
C11H14BrNO |
|---|---|
Molekulargewicht |
256.14 g/mol |
IUPAC-Name |
5-bromo-2-[(2-methylcyclobutyl)methoxy]pyridine |
InChI |
InChI=1S/C11H14BrNO/c1-8-2-3-9(8)7-14-11-5-4-10(12)6-13-11/h4-6,8-9H,2-3,7H2,1H3 |
InChI-Schlüssel |
SEEKXTNLLMMQMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC1COC2=NC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


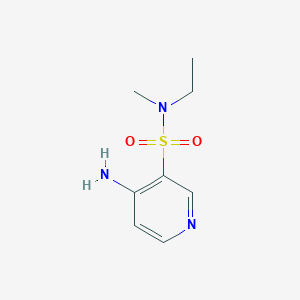
![2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine](/img/structure/B13003289.png)
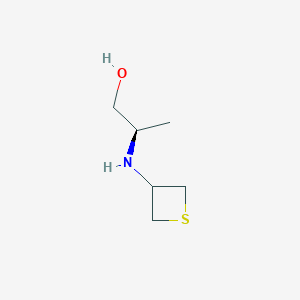
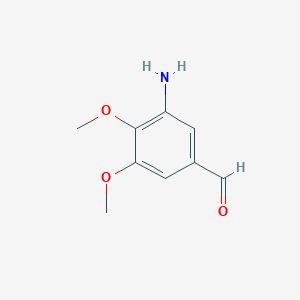
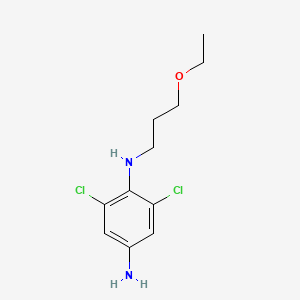
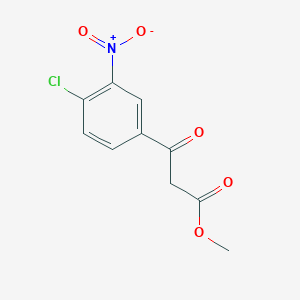
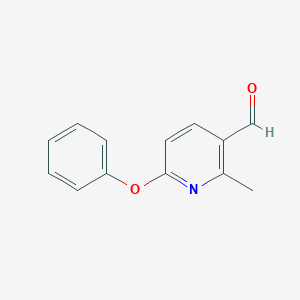
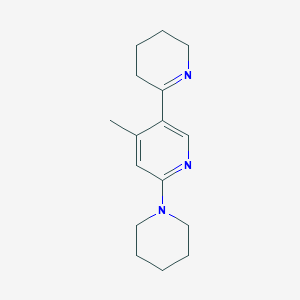



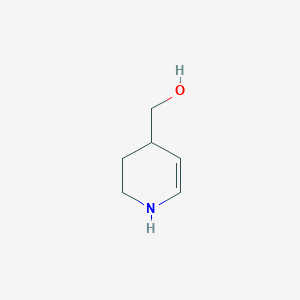
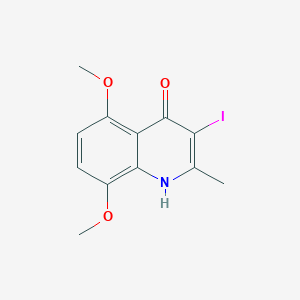
![Ethyl benzo[d]isothiazole-7-carboxylate](/img/structure/B13003355.png)
